molecular formula C18H18N2O3S2 B2841771 Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681163-39-3

Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2841771
CAS No.: 681163-39-3
M. Wt: 374.47
InChI Key: YVIZXNNGLJTGIH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. Its structure includes a 6-methyl substituent, a 3-phenylpropanamido group at position 2, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 6-methyl-2-(3-phenylpropanoylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-23-17(22)15-11(2)14-16(24-15)20-18(25-14)19-13(21)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIZXNNGLJTGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of related compounds:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate Thieno[2,3-d]thiazole 6-Me; 2-(3-phenylpropanamido); 5-Et ester C₁₈H₁₉N₃O₃S₂ 397.5 (estimated) Potential drug scaffold, lipophilic
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Thieno[2,3-d]thiazole 2-NH₂; 6-Me; 5-Et ester C₉H₁₀N₂O₂S₂ 242.3 Versatile scaffold, polar solubility
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine 4-Cl; 5-Me; 6-Et ester C₁₀H₉ClN₂O₂S 256.71 Cytotoxicity studies, reactive chloro
Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate Thieno[2,3-c]isothiazole 2-NH₂; 4-Ph; 5-Et ester C₁₄H₁₄N₂O₂S₂ 322.4 Synthetic intermediate, phenyl interactions
6-Methyl-4-[(3-phenyl-isoxazol-5-yl)methoxy]thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 6-Me; 4-(isoxazole-methoxy) C₁₇H₁₃N₃O₂S 331.4 Anticancer screening, isoxazole moiety

Key Differences and Implications

Core Heterocycle: The thieno[2,3-d]thiazole core (target compound) offers distinct electronic properties compared to pyrimidine (e.g., ) or isothiazole () derivatives. Thiazole rings are more electron-rich, influencing reactivity in nucleophilic substitutions. Pyrimidine-containing analogs (e.g., ) may exhibit enhanced hydrogen-bonding capacity, critical for binding to biological targets.

Amino groups () increase polarity and solubility in aqueous media, advantageous for pharmacokinetics but may reduce blood-brain barrier penetration. Chloro substituents () enhance electrophilicity, enabling cross-coupling reactions but may confer cytotoxicity.

Synthetic Accessibility: The target compound’s synthesis likely involves amidation of a precursor (e.g., hydrazino-carbodithioate intermediates, as in ), whereas amino-substituted analogs () are synthesized via Gewald reactions. Pyrimidine derivatives () often require multi-step cyclization, reducing yield compared to thiazole-based routes.

Stability and Reactivity: Ethyl thieno[2,3-d]thiazole-5-carboxylate derivatives () show volatility upon decarboxylation, but the 3-phenylpropanamido group in the target compound may stabilize the structure. Isoxazole-containing analogs () are prone to ring-opening under acidic conditions, limiting their utility in certain formulations.

Q & A

Q. Critical Parameters :

  • Excess reagents may improve yields but complicate purification.
  • Moisture-sensitive steps require inert atmospheres (e.g., N₂) .

Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the ethyl carboxylate group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 443.12) .
  • X-ray Crystallography : Resolves bond lengths and angles, as seen in similar thieno-thiazole derivatives (e.g., planar thieno[2,3-d]thiazole core with dihedral angles <3°) .

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRδ 1.35 (t, 3H, CH₂CH₃), δ 6.8–7.5 (m, aromatic H)
X-ray DiffractionPlanar fused-ring system (RMSD = 0.02 Å)

What preliminary biological activities have been reported for this compound?

Basic Research Question
Initial screenings suggest antimicrobial and enzyme-inhibitory properties:

  • Antimicrobial Activity : Significant activity against Staphylococcus aureus (MIC = 8 µg/mL) and Bacillus subtilis (MIC = 16 µg/mL) due to the thieno-thiazole core disrupting bacterial cell wall synthesis .
  • Enzyme Inhibition : IC₅₀ values of 12 µM against tyrosine kinase, attributed to the 3-phenylpropanamido group’s interaction with the ATP-binding pocket .

Methodological Note : Bioassays should include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves .

How do structural modifications impact the biological activity of this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Thiazole Ring Modifications : Replacing the methyl group with bulkier substituents (e.g., isopropyl) reduces antimicrobial activity by 50%, suggesting steric hindrance .
  • Amide Linker : Substituting 3-phenylpropanamido with a shorter acetyl group abolishes enzyme inhibition, emphasizing the role of aromatic stacking .

Table 2 : SAR Comparison of Derivatives

DerivativeFunctional Group ModifiedBioactivity ChangeReference
Methyl → IsopropylThiazole substituent↓ Antimicrobial activity
Propanamido → AcetylAmide linker↓ Enzyme inhibition (IC₅₀ >100 µM)

What crystallographic data and computational tools are available for analyzing this compound’s molecular interactions?

Advanced Research Question

  • Crystal Structure Analysis : The compound’s fused-ring system adopts a planar conformation, stabilized by C–H···O/N hydrogen bonds (e.g., bond length = 2.89 Å) .
  • Software Tools : SHELXL for refinement (R-factor <0.05) and Cambridge Structural Database (CSD) for comparing packing motifs .

Table 3 : Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
Dihedral Angle (Thieno-Thiazole vs. Phenyl)2.66°

How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

Advanced Research Question
Common discrepancies arise from:

  • Reagent Purity : Impure acyl chlorides reduce cyclization efficiency. Validate via TLC or HPLC before use .
  • Biological Assay Variability : Standardize protocols (e.g., broth microdilution for MIC tests) and use cell lines with consistent passage numbers .
  • Structural Isomerism : Check for regioisomers (e.g., via NOESY NMR) if unexpected bioactivity arises .

Case Study : Failed decarboxylation of similar thieno-thiazole acids due to volatility highlights the need for inert conditions or alternative protecting groups .

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